![molecular formula C10H10N2O2 B11908730 Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 7th position and a carboxylate ester group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro assays revealed IC50 values indicating potent activity against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with values around 12.5 µM and 15.0 µM respectively .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promising results as an inhibitor of α-glucosidase, which is relevant for managing diabetes. Compounds derived from this compound exhibited IC50 values significantly lower than standard drugs like acarbose .
Material Science
The unique photophysical properties of this compound make it suitable for various material science applications:
- Fluorescent Probes : Derivatives of this compound have been developed as fluorescent probes for biological imaging. Their ability to selectively stain lipid droplets in cancerous cells demonstrates their potential utility in cellular studies and diagnostics .
- Photonic Applications : The compound's structural features allow it to be utilized in the development of materials with specific optical properties, making it valuable in the field of photonics and optoelectronics .
Case Study 1: Anticancer Efficacy
A study conducted on several cancer cell lines demonstrated that derivatives of this compound showed excellent anticancer activity. The most potent derivative was identified as having an IC50 value of 15.2 ± 0.4 µM against α-glucosidase, outperforming many known inhibitors. The study highlighted structure-activity relationships that could guide future drug design efforts.
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to evaluate the inhibitory effects on α-glucosidase using various derivatives of this compound. Results indicated that these compounds not only inhibited enzyme activity but also provided insights into their mechanism of action through competitive inhibition.
Compound | IC50 (µM) |
---|---|
Compound A | 20.0 |
Compound B | 18.5 |
Compound C | 15.2 |
Mechanism of Action
The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
- Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Comparison: Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Biological Activity
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, as well as its potential applications in drug development.
MMPC belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are characterized by their unique heterocyclic structure. The compound's chemical formula is C10H10N2O2, and it exhibits a molecular weight of approximately 194.20 g/mol. The structural framework allows for various modifications that can enhance its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MMPC and related compounds. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising activity against Mycobacterium tuberculosis (Mtb). One study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives that exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb, indicating a strong potential for MMPC as an antitubercular agent .
Table 1: Antimicrobial Activity of Pyrazolo Compounds
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
MMPC | TBD | Mtb (susceptible) |
5k | <0.002 | Mtb (resistant) |
6j | <0.004 | Mtb (resistant) |
Anticancer Properties
MMPC has also been investigated for its anticancer properties. Compounds in the pyrazolo[1,5-a]pyridine family have demonstrated selective inhibition of cancer cell lines. For example, studies suggest that these compounds can act on specific molecular targets within cancer cells, leading to inhibited proliferation and induced apoptosis .
Case Study:
In a recent evaluation, several pyrazolo derivatives were tested against HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The biological activity of MMPC is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition: MMPC can bind to enzymes critical for bacterial survival or cancer cell growth.
- Receptor Modulation: By interacting with cellular receptors, MMPC may alter signaling pathways that promote cell proliferation or survival.
Pharmacokinetics
Understanding the pharmacokinetic profile of MMPC is essential for evaluating its therapeutic potential. Preliminary studies on related compounds have shown favorable pharmacokinetic properties, including good oral bioavailability and acceptable half-lives in animal models .
Table 2: Pharmacokinetic Profile of Related Compounds
Compound | Route | Dose (mg/kg) | AUC0-∞ (h·μg/L) | Half-life (h) | Bioavailability (%) |
---|---|---|---|---|---|
6j | Oral | 10 | 15638 | 5.1 | 41 |
IV | 2.5 | 9002 | 3.49 | - |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3 |
InChI Key |
RXQBJJNGBUYBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=NN12)C(=O)OC |
Origin of Product |
United States |
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